molecular formula C17H22N2O6S2 B2441299 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 1421585-76-3

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No. B2441299
CAS RN: 1421585-76-3
M. Wt: 414.49
InChI Key: KKOIWIOVIOZRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O6S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Sulfonamide Derivatives : Research includes the synthesis and characterization of sulfonamide derivatives that exhibit potential for biochemical applications. These compounds, including various benzenesulfonamides, have been synthesized through different chemical reactions, demonstrating the versatility and adaptability of sulfonamide chemistry in creating bioactive molecules (El-Gaby et al., 2018).

Biochemical Evaluation

  • Inhibition of Kynurenine 3-Hydroxylase : Sulfonamide derivatives have been evaluated for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Compounds demonstrating high-affinity inhibition of this enzyme may offer insights into modulating neuroactive kynurenine pathway metabolites, potentially impacting neurological conditions (Röver et al., 1997).

Therapeutic Potential Exploration

  • Anticancer Activity : Some benzenesulfonamide derivatives have been synthesized and tested for their anticancer activity. The structure-activity relationship (SAR) studies of these compounds provide a foundation for designing more effective anticancer agents. For example, sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or cyanophenylmethylene moieties have shown inhibition against various human carbonic anhydrase isozymes, suggesting potential for therapeutic applications in cancer treatment (Alafeefy et al., 2015).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-17(20,16-5-4-11-25-16)13-18-27(23,24)15-8-6-14(7-9-15)19-10-2-3-12-26(19,21)22/h4-9,11,18,20H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOIWIOVIOZRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

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